molecular formula C9H14O2 B14018676 4-pentyl-2(5H)-furanone

4-pentyl-2(5H)-furanone

Cat. No.: B14018676
M. Wt: 154.21 g/mol
InChI Key: MYQNQHDMGJLASV-UHFFFAOYSA-N
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Description

4-Pentyl-2(5H)-furanone is a substituted furanone derivative characterized by a pentyl group at the 4-position of the 2(5H)-furanone core. This compound belongs to a broader class of 2(5H)-furanones, which are five-membered lactones with diverse biological and chemical applications, including roles as flavorants, antimicrobial agents, and intermediates in organic synthesis .

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

3-pentyl-2H-furan-5-one

InChI

InChI=1S/C9H14O2/c1-2-3-4-5-8-6-9(10)11-7-8/h6H,2-5,7H2,1H3

InChI Key

MYQNQHDMGJLASV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=O)OC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-pentyl-2(5H)-furanone typically involves the cyclization of appropriate precursors. One common method is the acid-catalyzed cyclization of 4-pentenoic acid derivatives. The reaction conditions often include the use of strong acids like sulfuric acid or p-toluenesulfonic acid under reflux conditions.

Industrial Production Methods: Industrial production of 4-pentyl-2(5H)-furanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, biotechnological methods involving microbial fermentation have been explored for the production of this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Pentyl-2(5H)-furanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furanone ring or the pentyl side chain.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, acids, and bases can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 4-pentyl-2(5H)-furanone-3-carboxylic acid.

    Reduction: Formation of 4-pentyl-2,3-dihydrofuranone.

    Substitution: Various substituted furanones depending on the reagents used.

Scientific Research Applications

4-Pentyl-2(5H)-furanone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a flavoring agent in food chemistry.

    Biology: Studied for its antimicrobial and antioxidant properties.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 4-pentyl-2(5H)-furanone involves its interaction with various molecular targets. It can modulate enzyme activity, interact with cellular membranes, and influence signal transduction pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target molecules.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Key Furanones

Compound Substituents Molecular Formula Key Properties/Activities Sources/References
4-Pentyl-2(5H)-furanone C-4 pentyl C₉H₁₄O₂ Lipophilic, potential flavorant
5-Hydroxy-3,4-dimethyl-5-pentyl-2(5H)-furanone C-5 hydroxy, C-3/C-4 methyl, C-5 pentyl C₁₂H₂₀O₃ Natural product, underexplored bioactivity
4-Bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone (C-30) C-4/C-5 bromo, C-3 butyl C₉H₉Br₂O₂ QS inhibition, anti-biofilm
3,4-Dibromo-2(5H)-furanone C-3/C-4 bromo C₄H₂Br₂O₂ Algal growth inhibition
(5R)-5-Hydroxy-3,4-dimethylfuran-2(5H)-one C-5 hydroxy, C-3/C-4 methyl C₆H₈O₃ Anti-fibrotic

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